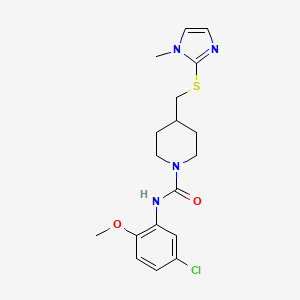

N-(5-chloro-2-methoxyphenyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN4O2S/c1-22-10-7-20-18(22)26-12-13-5-8-23(9-6-13)17(24)21-15-11-14(19)3-4-16(15)25-2/h3-4,7,10-11,13H,5-6,8-9,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDPEECXWHSGSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the imidazole moiety: This step may involve the use of imidazole derivatives and coupling reactions.

Attachment of the chlorinated methoxyphenyl group: This can be done through substitution reactions using chlorinated methoxyphenyl precursors.

Final coupling and purification: The final product is obtained through coupling reactions and purified using techniques such as chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in the compound.

Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.

Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogenated compounds or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to N-(5-chloro-2-methoxyphenyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide. For instance, derivatives of imidazole and piperidine have shown significant efficacy against various viral targets, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV). The structure-function relationship indicates that modifications in the piperidine ring can enhance antiviral activity .

Case Study: Antiviral Efficacy

A study published in Molecules demonstrated that certain thiazolidinone derivatives exhibited greater efficacy than standard antiviral medications, suggesting that similar modifications in the target compound could yield potent antiviral agents . The IC50 values for effective compounds were reported as low as 0.35 μM against HCV NS5B polymerase, indicating a promising therapeutic index.

Pharmacological Applications

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored through various studies. Research has indicated that piperidine derivatives exhibit activity against both bacterial and fungal pathogens. In vitro tests revealed that certain synthesized piperidine compounds demonstrated significant inhibition against strains such as Xanthomonas axonopodis and Fusarium solani.

Table: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | Bacterial Target | Inhibition Zone (mm) |

|---|---|---|

| N-(5-chloro-2-methoxyphenyl)-4-piperidine | Xanthomonas axonopodis | 15 |

| N-(5-chloro-2-methoxyphenyl)-4-thiazolidinone | Fusarium solani | 18 |

Virology Research

Potential Against HIV

The compound's structure suggests it may interact with viral proteins involved in HIV replication. Preliminary studies indicate that modifications to the imidazole moiety can enhance binding affinity to reverse transcriptase, a critical enzyme for viral replication .

Case Study: Reverse Transcriptase Inhibition

In a comparative study of various imidazole derivatives, compounds with structural similarities to N-(5-chloro-2-methoxyphenyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide showed promising results with IC50 values ranging from 0.20 μM to 0.35 μM against HIV reverse transcriptase .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s closest structural analogs are ALS-inhibiting herbicides, though its unique substitutions differentiate its properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

<sup>†</sup>LogP values calculated using ChemAxon software.

<sup>‡</sup>IC50 values from Weed Science (1991).

<sup>★</sup>Estimated based on substituent contributions.

Key Observations:

Structural Differences: The target compound replaces the pyridine carboxylic acid core of imazamox/imazethapyr with a piperidine carboxamide. This substitution likely reduces water solubility (evidenced by lower solubility than imazamox) but enhances membrane permeability due to increased lipophilicity (higher LogP). The thioether linkage (-S-CH2-), absent in classical imidazolinones, may improve metabolic stability by resisting oxidative degradation .

Agrochemical Performance :

- Imazamox and imazethapyr exhibit broad-spectrum activity against grasses and broadleaf weeds in legume crops. The chloro and methoxy groups in the target compound suggest enhanced soil persistence and selectivity for specific weed species, though field efficacy data are lacking.

Research Findings and Hypotheses

- Synthesis and Stability : The compound’s thioether and piperidine groups likely confer stability under varied pH conditions, as seen in analogs like clomazone (a thioamide herbicide). However, hydrolytic degradation studies are needed.

- Ecotoxicity : The 5-chloro substituent raises concerns about bioaccumulation, analogous to chlorinated herbicides like atrazine , but this remains speculative without empirical data.

Limitations and Knowledge Gaps

No peer-reviewed studies directly address the target compound’s synthesis, bioactivity, or environmental impact. Comparisons rely on structural analogs and computational predictions. Further research is required to:

Validate ALS inhibition and herbicidal efficacy.

Assess toxicity to non-target organisms.

Optimize formulation for field applications.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide, a compound with potential pharmacological applications, has garnered attention due to its diverse biological activities. This article reviews its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₇H₂₀ClN₃O₄S

- Molecular Weight : 397.9 g/mol

- CAS Number : 2379977-52-1

This compound features a piperidine core with a chloro-substituted methoxyphenyl group and a thioether linkage to an imidazole moiety, which may contribute to its biological activities.

The biological activity of this compound has been linked to several mechanisms:

- Antiviral Activity : Compounds with similar structures have shown potential as antiviral agents by inhibiting viral replication through mechanisms such as IMP dehydrogenase (IMPDH) inhibition, crucial for guanine nucleotide biosynthesis necessary for viral proliferation .

- Antitumor Properties : The presence of the piperidine and imidazole rings suggests potential anticancer activity. Studies have indicated that derivatives of piperidine can exhibit antiproliferative effects against various cancer cell lines, including breast and liver cancer cells .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, as seen in related compounds which have shown efficacy in reducing inflammation markers in vitro .

Biological Activity Data

The following table summarizes the biological activities reported for N-(5-chloro-2-methoxyphenyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide and related compounds:

Case Studies

Several studies have explored the biological effects of similar compounds:

- Antiviral Efficacy : A study demonstrated that a related compound effectively reduced DENV colony formation in Vero cells by more than tenfold without significant cytotoxicity up to concentrations of 1000 µM .

- Anticancer Activity : Research on structurally similar piperidine derivatives showed promising results in inhibiting the proliferation of various cancer cell lines, with IC₅₀ values ranging from 31.9 µM to 130.24 µM against breast and liver cancers .

- Inflammation Reduction : Compounds featuring similar heterocycles have been reported to lower levels of inflammatory markers in preclinical models, indicating potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the established synthetic pathways for this compound, and how are key intermediates characterized?

The compound is synthesized via multi-step routes involving cyclization and coupling reactions. For example, phosphorous oxychloride-mediated cyclization at 120°C efficiently forms heterocyclic cores like the imidazole-thioether moiety . Intermediates are characterized using IR spectroscopy, NMR (1H, 13C), and mass spectrometry. Piperidine carboxamide formation often employs NaH-mediated alkylation or nucleophilic substitutions, as seen in analogous syntheses where protective groups (e.g., PMB) prevent side reactions .

Q. Which analytical techniques confirm the molecular structure and purity of this compound?

Single-crystal X-ray diffraction resolves structural features such as dihedral angles and hydrogen bonding patterns, critical for derivatives with aromatic systems . Purity is assessed via HPLC (95.5% purity achievable ), while thermal gravimetric analysis (TGA) evaluates stability. Advanced NMR techniques (e.g., 2D COSY, HSQC) distinguish regioisomers and validate connectivity .

Q. How is the compound evaluated for preliminary biological activity?

In vitro assays against pathogens like Leishmania use promastigote viability tests with resazurin-based fluorometry (IC50 determination) . Cytotoxicity is assessed against mammalian cell lines (e.g., THP-1 macrophages) to establish selectivity indices.

Advanced Research Questions

Q. How can low yields during imidazole-thioether formation be addressed?

Optimize reaction conditions:

Q. What strategies resolve crystallographic disorder in aryl substituents?

Disorder (e.g., 50:50 occupancy) is modeled using split-atom refinement with geometric restraints on bond lengths/angles . High-resolution data (≤0.8 Å) and low-temperature measurements (120 K) improve electron density maps. Constraints on displacement parameters ensure refinement convergence .

Q. How are contradictory results between in vitro and in vivo assays analyzed?

- Validate in vitro assay conditions (e.g., pH, serum protein binding) to mimic in vivo environments.

- Perform pharmacokinetic studies (e.g., bioavailability, metabolic stability) to identify discrepancies.

- Use metabolomic profiling (LC-MS) to track compound degradation or metabolite activity .

Q. What experimental designs improve scalability for preclinical studies?

- Flow chemistry : Enhances safety and reproducibility for exothermic steps (e.g., cyclizations) .

- Design of Experiments (DoE) : Optimizes parameters like residence time and reagent ratios .

- Purification : Transition from column chromatography to recrystallization or fractional distillation, guided by solubility studies in aprotic solvents .

Q. How are isomeric byproducts differentiated during piperidine alkylation?

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers .

- LC-MS/MS : Collision-induced dissociation (CID) identifies regioisomers via diagnostic ion patterns .

- NOESY NMR : Confirms spatial proximity of substituents in complex isomers .

Methodological Notes

- Synthesis Optimization : Reaction yields exceeding 94% are achievable with strict control of temperature and reagent purity .

- Biological Evaluation : Anti-leishmanial activity is linked to intramolecular hydrogen bonding and planar fused-ring systems, as observed in crystallographic studies .

- Structural Analysis : Disorder modeling requires iterative refinement to maintain crystallographic R-factors below 0.08 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.